2-Phenylquinoline-8-carboxylic acid chemical structure properties
2-Phenylquinoline-8-carboxylic acid chemical structure properties
An In-depth Technical Guide to 2-Phenylquinoline-8-carboxylic Acid: Structure, Properties, and Therapeutic Potential
Executive Summary
The 2-phenylquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This technical guide focuses on a specific, yet underexplored isomer, 2-Phenylquinoline-8-carboxylic acid. While much of the literature concentrates on the 4-carboxylic acid variant, the 8-carboxylic acid isomer serves as a crucial synthetic precursor, particularly for potent antitumor agents. This document provides a comprehensive overview of its chemical structure, predicted physicochemical and spectroscopic properties, logical synthetic pathways, and its established role as a foundational building block in drug discovery. We synthesize available data on its derivatives, primarily 8-carboxamides, to illuminate the therapeutic potential inherent in this specific molecular architecture. Detailed experimental protocols and workflow visualizations are provided to empower researchers and drug development professionals in their exploration of this promising compound class.
Chemical Structure and Physicochemical Properties
2-Phenylquinoline-8-carboxylic acid is an aromatic heterocyclic compound. Its structure consists of a quinoline ring system substituted with a phenyl group at the C2 position and a carboxylic acid at the C8 position. This arrangement, particularly the proximity of the carboxylic acid to the quinoline nitrogen, makes it an excellent candidate for forming stable bidentate chelating ligands with various metal ions.[1][2]
Molecular Structure:
Physicochemical Data Summary
The following table summarizes key physicochemical properties. It is important to note that while data for the closely related 2-phenyl-4-quinolinecarboxylic acid is available, specific experimental values for the 8-carboxylic acid isomer are less common in the literature.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁NO₂ | [3] |
| Molecular Weight | 249.27 g/mol | [1][3] |
| CAS Number | Not readily available for the 8-isomer. (132-60-5 for the 4-isomer) | [1][3] |
| Appearance | Predicted to be a white to light yellow crystalline powder. | [1] |
| Melting Point | Predicted to be in a similar range to the 4-isomer (213-219 °C). | [1] |
| Solubility | Predicted to be insoluble in water, with some solubility in alcohols and other organic solvents. | [4] |
| InChIKey | Not readily available. (YTRMTPPVNRALON-UHFFFAOYSA-N for the 4-isomer) | [3][4] |
| SMILES | O=C(O)c1cccc2c1nc(cc2)c3ccccc3 |
Spectroscopic and Analytical Characterization
Definitive characterization of 2-Phenylquinoline-8-carboxylic acid relies on a combination of standard spectroscopic techniques. The expected spectral features are outlined below, based on the known properties of its constituent functional groups.
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Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy :
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¹H NMR : The spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-9.0 ppm) corresponding to the protons on both the quinoline and phenyl rings. A characteristic downfield singlet, often broad, would appear for the carboxylic acid proton (>10 ppm). Specific H-NMR data for derivatives shows aromatic protons in the 7.5-8.7 ppm range.[5]
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¹³C NMR : The spectrum would display signals for the aromatic carbons, with the carboxyl carbon appearing significantly downfield (typically >165 ppm). The carbon atoms of the quinoline and phenyl rings would resonate in the 120-160 ppm range.[6]
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-
Infrared (IR) Spectroscopy : The IR spectrum provides a clear fingerprint for the carboxylic acid functionality.
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A very broad O–H stretching absorption is expected between 2500 and 3300 cm⁻¹, a hallmark of the hydrogen-bonded dimer common in carboxylic acids.[7][8][9]
-
A strong C=O stretching band should appear between 1690 and 1760 cm⁻¹. Conjugation with the aromatic quinoline system would likely shift this absorption towards the lower end of the range (~1710 cm⁻¹).[7][9]
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-
Mass Spectrometry (MS) :
-
Under electron ionization (EI), the molecular ion peak ([M]⁺•) would be prominent. The primary fragmentation pathway involves the loss of the carboxyl group, leading to significant fragment ions corresponding to [M - COOH]⁺ (loss of 45 Da) and [M - CO₂]⁺• (loss of 44 Da).[10][11] Further fragmentation of the quinoline ring system may also be observed.[10]
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High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. For instance, the calculated mass for the protonated molecule [M+H]⁺ is approximately 250.0817.[5]
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Synthesis Methodologies
The synthesis of the 2-phenylquinoline core is well-established, with methods like the Doebner and Pfitzinger reactions being common choices for related isomers.[12][13] For the 8-carboxylic acid target, a modified Friedländer annulation or a similar condensation reaction is a logical and efficient approach.
Proposed Synthetic Workflow
A plausible and efficient route starts from 2-aminobenzoic acid and an appropriate β-keto aldehyde or its equivalent, catalyzed by acid or base. This approach directly installs the required substitution pattern.
Caption: Proposed workflow for the synthesis of 2-Phenylquinoline-8-carboxylic acid via Friedländer annulation.
Experimental Protocol: Proposed Synthesis
This protocol is a generalized procedure based on established methods for quinoline synthesis.
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Reactant Preparation : In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-aminobenzoic acid in a suitable solvent such as ethanol.
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Addition of Carbonyl Compound : Add 1.1 equivalents of benzoylacetaldehyde to the solution.
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Catalysis : Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a base (e.g., potassium hydroxide). The choice of catalyst is critical; basic conditions are often employed in Pfitzinger-type reactions starting from isatin derivatives, while acid catalysis is common for Friedländer synthesis.[13][14]
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Reaction : Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for refluxing is to provide sufficient energy to overcome the activation barrier for the cyclocondensation and dehydration steps, ensuring a high conversion rate.
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Workup : After cooling to room temperature, pour the reaction mixture into ice-cold water. The product is expected to precipitate out of the aqueous solution.
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Purification : Collect the crude solid by vacuum filtration. Wash thoroughly with water to remove any remaining catalyst and starting materials. Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final 2-Phenylquinoline-8-carboxylic acid.
Core Applications in Medicinal Chemistry & Drug Development
The phenyl-quinoline-carboxylic acid (PQCA) scaffold is a cornerstone in drug design, with derivatives showing antibacterial, anticancer, and enzyme-inhibiting activities.[15] While direct biological data on the 8-carboxylic acid isomer is limited, its derivatives, particularly the 8-carboxamides, have demonstrated significant potential as antitumor agents.[16]
Precursor to Antitumor Agents: DNA Intercalators
Research has identified 2-phenylquinoline-8-carboxamides as potent DNA-intercalating agents with in vivo activity against solid tumors.[16] In this context, the 2-phenylquinoline-8-carboxylic acid molecule serves as the essential starting material. The carboxylic acid is typically activated (e.g., to an acyl chloride) and then coupled with various amines to generate a library of carboxamide derivatives. The planar 2-phenylquinoline core is responsible for intercalating between DNA base pairs, disrupting DNA replication and transcription, ultimately leading to cancer cell death.[2]
Potential as a Histone Deacetylase (HDAC) Inhibitor Scaffold
Derivatives of the related 2-phenylquinoline-4-carboxylic acid have been successfully developed as selective inhibitors of histone deacetylases (HDACs), particularly HDAC3.[5][13] These inhibitors typically conform to a pharmacophore model consisting of a zinc-binding group (ZBG), a linker, and a "cap" group. The 2-phenylquinoline moiety serves as an effective, bulky cap group that interacts with the surface of the enzyme.[5][15] This established success suggests that the 8-carboxylic acid isomer is a highly viable scaffold for designing novel HDAC inhibitors.
Caption: Pharmacophore model for HDAC inhibitors, highlighting the role of the 2-phenylquinoline moiety as a cap group.
Antibacterial and Antiviral Potential
The quinoline core is central to many antibacterial drugs. Derivatives of 2-phenyl-quinoline-4-carboxylic acid have shown promising activity against Gram-positive bacteria, including Staphylococcus aureus.[6][12] The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase.[15] Furthermore, the 2-phenylquinoline scaffold has recently been identified as a promising starting point for developing broad-spectrum anti-coronavirus agents, suggesting another avenue for therapeutic exploration.[17]
Key Experimental Protocols
Protocol: In Vitro Anticancer Activity (CCK-8/MTT Assay)
This protocol is used to evaluate the cytotoxic effects of a compound against cancer cell lines.[13][15]
-
Materials :
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Human cancer cell lines (e.g., K562, MCF-7).[15]
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Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
96-well cell culture plates.
-
Test compound (2-Phenylquinoline-8-carboxylic acid or its derivatives) dissolved in DMSO.
-
Cell Counting Kit-8 (CCK-8) or MTT reagent.
-
Microplate reader.
-
-
Procedure :
-
Cell Seeding : Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.
-
Compound Treatment : Prepare a serial dilution of the test compound. Add the different concentrations to the wells. Include a vehicle control (DMSO only) and a positive control (a known anticancer drug).
-
Incubation : Incubate the plates for 48-72 hours.
-
Viability Assay : Add 10 µL of CCK-8 reagent to each well and incubate for an additional 1-4 hours. The rationale for this step is that mitochondrial dehydrogenases in living cells convert the WST-8 tetrazolium salt in the reagent to a colored formazan product.
-
Data Acquisition : Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis : Calculate the cell viability percentage relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting cell viability against compound concentration.
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Conclusion and Future Directions
2-Phenylquinoline-8-carboxylic acid is a strategically important molecule that, despite being less studied than its 4-carboxylic acid isomer, holds significant promise for drug discovery. Its primary value has been demonstrated as a key intermediate in the synthesis of 2-phenylquinoline-8-carboxamides, which function as effective DNA-intercalating antitumor agents. The broader success of the PQCA scaffold in developing antibacterial agents and highly selective HDAC inhibitors strongly suggests that the 8-carboxylic acid isomer is a valuable and underutilized platform for generating novel therapeutics.
Future research should focus on the full experimental characterization of this compound and the systematic exploration of its derivatives. Expanding the library of 8-carboxamides and synthesizing novel ester and hydrazide analogs could yield new candidates for anticancer, antibacterial, and epigenetic therapies.
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